
2-(4-乙基哌嗪-1-基磺酰基)苯硼酸
描述
2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C12H19BN2O4S and a molecular weight of 298.17 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-ethylpiperazin-1-ylsulfonyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
科学研究应用
2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. Its ability to form reversible covalent bonds with diols makes it useful in the synthesis of complex molecules.
Biology: Boronic acids are known for their ability to inhibit serine proteases and other enzymes, making them valuable tools in biochemical research.
Medicine: This compound may be explored for its potential therapeutic applications, such as enzyme inhibition and drug delivery.
准备方法
The synthesis of 2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and a boronic acid reagent to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness of the production process.
化学反应分析
2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert boronic acids to boranes or other reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic esters or borates.
作用机制
The mechanism of action of 2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor development. The boronic acid group interacts with the target molecule, forming a covalent complex that can be reversed under specific conditions, such as changes in pH .
相似化合物的比较
2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-carboxyphenylboronic acid. These compounds share similar chemical properties, such as the ability to form reversible covalent bonds with diols. the presence of the 4-ethylpiperazin-1-ylsulfonyl group in 2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid imparts unique properties, such as increased solubility and potential for specific biological interactions .
Similar Compounds
- Phenylboronic acid
- 4-Carboxyphenylboronic acid
- 3-Aminophenylboronic acid
These compounds are commonly used in various chemical and biological applications due to their ability to form reversible covalent bonds with diols and other nucleophiles .
属性
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-2-14-7-9-15(10-8-14)20(18,19)12-6-4-3-5-11(12)13(16)17/h3-6,16-17H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIAQQZWZZXAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate](/img/structure/B1406634.png)

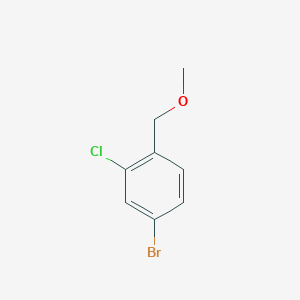

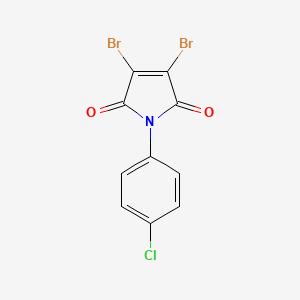


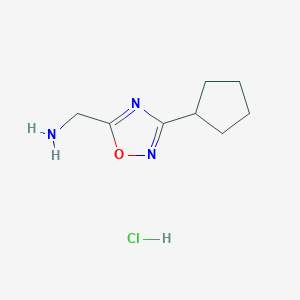
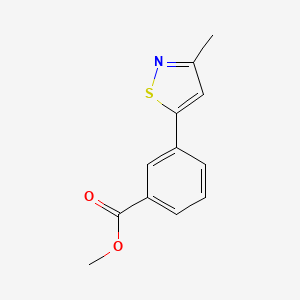
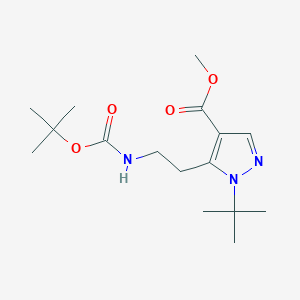

![1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B1406652.png)

![3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406656.png)
